molecular formula C10H12N2O4 B3038272 4-Nitrobenzyl dimethylcarbamate CAS No. 84640-31-3

4-Nitrobenzyl dimethylcarbamate

Cat. No.: B3038272
CAS No.: 84640-31-3
M. Wt: 224.21 g/mol
InChI Key: QJZHQJPHPSYDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzyl dimethylcarbamate is a carbamate derivative featuring a 4-nitrobenzyl group linked to a dimethylcarbamate moiety. Carbamates, in general, are widely used in prodrug strategies due to their stability and ability to release active agents via enzymatic or chemical cleavage . The 4-nitrobenzyl group is a common prodrug masking moiety, particularly in nitroreductase (NTR)-activated systems, where its reduction triggers the release of therapeutic agents or fluorescent probes .

For instance, 4-nitrobenzyl fragments in fluorogenic probes (e.g., Probe 72) exhibit quenched fluorescence until enzymatic reduction, enabling real-time detection of NTR activity in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl dimethylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrobenzyl alcohol with dimethylcarbamoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts such as iron-chrome catalysts can facilitate the carbamoylation process, reducing the need for hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and mild acidic conditions.

    Substitution: Nucleophiles such as amines or alcohols, and bases like pyridine.

Major Products Formed:

    Reduction: 4-Aminobenzyl dimethylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Nitrobenzyl Halides (Chloride and Bromide)

4-Nitrobenzyl halides are key precursors for synthesizing nitrobenzyl derivatives. Their reactivity in nucleophilic substitution (SN2) reactions is critical for prodrug activation:

  • Reaction Kinetics :
    • 4-Nitrobenzyl bromide reacts ~160-fold faster than 4-nitrobenzyl chloride in SN2 reactions with n-butylamine, attributed to bromide’s superior leaving-group ability. Second-order rate constants:
  • 4-Nitrobenzyl chloride: $8.1 \times 10^{-5} \, \text{M}^{-1}\text{s}^{-1}$
  • 4-Nitrobenzyl bromide: $3.3 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}$ .
  • Applications : Both are used to prepare diphenylmethane derivatives but require careful handling due to skin irritation risks .

Table 1: Comparison of 4-Nitrobenzyl Halides

Property 4-Nitrobenzyl Chloride 4-Nitrobenzyl Bromide
Rate Constant (M⁻¹s⁻¹) $8.1 \times 10^{-5}$ $3.3 \times 10^{-3}$
Leaving Group Ability Moderate High
Hazard Profile Skin irritation Skin irritation

Other Nitroaromatic Prodrug Moieties

The 4-nitrobenzyl group is compared to alternative NTR substrates in prodrug design:

  • 2-Nitro-N-Methyl Imidazolyl (9) :
    • Reduced 20-fold faster by NTR than 4-nitrobenzyl substrates, making it superior for rapid drug release .
    • Demonstrated in prodrugs targeting LSD1 inhibitors and NMDA receptor antagonists .
  • 5-Nitrofuranyl and 5-Nitrothiophenyl :
    • Intermediate reduction rates, slower than 2-nitroimidazolyl but faster than 4-nitrobenzyl .

Table 2: NTR Substrate Efficiency

Substrate Relative Reduction Rate Example Application
2-Nitroimidazolyl (9) 1.0 (Reference) LSD1 inhibitors
5-Nitrofuranyl ~0.5 Antibacterial agents
4-Nitrobenzyl ~0.05 Fluorescent probes

Fluorogenic Probes with 4-Nitrobenzyl Fragments

Probe 72, a BODIPY-based fluorophore, uses a 4-nitrobenzyl quencher for NTR detection:

  • Performance :
    • 20-fold fluorescence increase post-NTR reduction.
    • Detection limit: $1.52 \, \text{ng/mL}$ NTR, suitable for sensitive cellular imaging .
  • Toxicity : ≤50 µM concentrations maintain ≥90% cell viability, indicating low cytotoxicity .

Table 3: Probe 72 vs. Alternative Probes

Metric Probe 72 (4-Nitrobenzyl) 2-Nitroimidazolyl Probes
Fluorescence Increase 20-fold 50-fold (hypothetical)
Detection Limit 1.52 ng/mL 0.5 ng/mL (estimated)
Activation Speed Moderate Fast

Carbamate-Based Prodrugs

Dimethylcarbamate derivatives are less common than ester or amide prodrugs but offer advantages in stability:

  • Release Mechanism : Carbamates require enzymatic cleavage (e.g., esterases) or hydrolysis, which can be slower than nitro group reduction .
  • Example : Dimetilan (a pyrazole-linked dimethylcarbamate) is used as an insecticide, highlighting the moiety’s versatility .

Biological Activity

4-Nitrobenzyl dimethylcarbamate (4-NBDMC) is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, particularly as a prodrug and in cancer therapy.

4-NBDMC is a nitro-substituted carbamate with the molecular formula C9H10N2O4C_9H_{10}N_2O_4. Its structure allows it to undergo various chemical reactions, making it a versatile compound in organic synthesis. The presence of the nitro group significantly influences its biological activity by participating in redox reactions.

The biological activity of 4-NBDMC primarily revolves around its interaction with specific enzymes and cellular targets. Key aspects include:

  • Enzymatic Activation : 4-NBDMC can be activated by nitroreductases (NTR), which reduce the nitro group to an amine, facilitating the release of active drug moieties.
  • Target Interaction : It has been shown to interact with glutathione S-transferase (GST), suggesting a role in detoxification pathways within cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted for their ability to induce ROS, leading to oxidative stress and apoptosis in cancer cells .

Anticancer Properties

Research indicates that 4-NBDMC exhibits significant cytotoxicity against various cancer cell lines. A study highlighted its effectiveness as a prodrug that releases cytotoxic agents upon enzymatic reduction. This property is crucial for targeted cancer therapies, where minimizing damage to healthy cells is essential .

Inhibition of Enzymatic Activity

4-NBDMC has demonstrated inhibitory effects on enzymes such as enteropeptidase, which is involved in protein digestion. The compound's IC50 values indicate its potency in inhibiting this enzyme, suggesting potential applications in obesity treatment by modulating protein absorption .

Case Studies and Research Findings

  • Anticancer Activity :
    • A series of studies have evaluated 4-NBDMC's cytotoxic effects on tumor cells, showing preferential targeting of malignant cells over normal cells. For instance, it was found that modifications at the para positions of benzene rings enhance the anticancer activity of related compounds .
  • Prodrug Development :
    • The compound's ability to act as a prodrug has been explored extensively. Research indicates that upon reduction by NTR, it can release active forms that exhibit enhanced anticancer properties .
  • Enzyme Inhibition Studies :
    • In vitro assays revealed that 4-NBDMC effectively inhibits human enteropeptidase with promising IC50 values, highlighting its potential in therapeutic applications aimed at metabolic disorders .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Enzyme/Cell LineIC50 Value (nM)Notes
AnticancerVarious Tumor Cell LinesVariesPreferentially targets malignant cells
Enzyme InhibitionEnteropeptidase13 - 94Effective inhibition observed
Prodrug ActivationNitroreductaseN/AReleases active drugs upon enzymatic reduction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitrobenzyl dimethylcarbamate, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of carbamate derivatives typically involves nucleophilic substitution or condensation reactions. For example, zinc-promoted carbamate synthesis (using dimethylcarbamoyl chloride with nitrobenzyl alcohol derivatives) under anhydrous conditions can enhance yields . Reaction optimization may include controlling stoichiometry (e.g., 1:1.2 molar ratio of nitrobenzyl precursor to carbamoyl chloride), using polar aprotic solvents (e.g., DMF or acetonitrile), and maintaining temperatures between 0–25°C to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dimethylcarbamate group (e.g., 13^13C peaks at ~155 ppm for carbonyl) and nitrobenzyl moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • FT-IR : Key absorptions include C=O stretching (~1700 cm1^{-1}) and NO2_2 asymmetric stretching (~1520 cm1^{-1}) .

Q. How can researchers address challenges in purifying this compound?

  • Methodological Answer : Common impurities include unreacted nitrobenzyl alcohol or dimethylcarbamoyl chloride. Techniques for purification:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) .
  • Recrystallization : Polar solvents like ethanol or methanol at low temperatures improve crystal purity .

Advanced Research Questions

Q. How do structural modifications (e.g., leaving groups) impact the reactivity of 4-nitrobenzyl derivatives in nucleophilic substitutions?

  • Methodological Answer : Comparative kinetic studies using NMR spectroscopy reveal that 4-nitrobenzyl bromide reacts ~40× faster than 4-nitrobenzyl chloride with n-butylamine (kBr=3.3×103k_{Br} = 3.3 \times 10^{-3} M1^{-1}s1^{-1} vs. kCl=8.1×105k_{Cl} = 8.1 \times 10^{-5} M1^{-1}s1^{-1}), attributed to bromide’s superior leaving-group ability . Computational modeling (e.g., DFT) can quantify transition-state energies and steric effects .

Q. What mechanistic insights can NMR spectroscopy provide for this compound’s degradation pathways?

  • Methodological Answer : Real-time 1^1H NMR monitoring of hydrolysis reactions in D2_2O/CD3_3CN mixtures identifies intermediates (e.g., nitrobenzyl alcohol) and quantifies rate constants. For example, acidic conditions (pH < 3) accelerate carbamate hydrolysis via protonation of the carbonyl oxygen .

Q. How can catalytic systems be designed to oxidize 4-nitrobenzyl alcohol derivatives to their corresponding aldehydes?

  • Methodological Answer : Nonheme iron(II)-α-keto complexes in acetonitrile selectively oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde with a turnover number (TON) of 16. Optimization involves adding NaBF4_4 (25 equiv.) to stabilize intermediates and using O2_2 as the terminal oxidant .

Q. What role do computational methods play in predicting this compound’s electronic properties?

  • Methodological Answer : Quantum chemistry calculations (e.g., QSPR or DFT) model electron-withdrawing effects of the nitro group, which lowers the LUMO energy (-1.8 eV) and enhances electrophilicity at the carbamate carbonyl . These insights guide predictions of reactivity in SN2 or acyl-transfer reactions.

Q. Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported reaction rates for 4-nitrobenzyl derivatives?

  • Methodological Answer : Variations in rate constants (e.g., due to temperature or solvent polarity) require standardization. For example, the higher kk values in vs. literature may stem from elevated reaction temperatures (40°C vs. 25°C). Replicate experiments under controlled conditions (fixed T, pH, and ionic strength) using internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) are critical .

Q. Methodological Best Practices

  • Synthesis : Use Schlenk techniques for moisture-sensitive reactions .
  • Kinetic Studies : Employ stopped-flow NMR or UV-Vis spectroscopy for sub-second timescale resolution .
  • Safety : Handle nitrobenzyl derivatives in fume hoods due to potential toxicity; refer to SDS guidelines for storage (e.g., desiccated at RT) .

Properties

IUPAC Name

(4-nitrophenyl)methyl N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(2)10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZHQJPHPSYDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875961
Record name P-NITROBENZYL N,N-DIME CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84640-31-3
Record name P-NITROBENZYL N,N-DIME CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.